molecular formula C17H16F2N2O2 B2952352 N-(2,6-difluorophenyl)-2-phenylmorpholine-4-carboxamide CAS No. 1207054-86-1

N-(2,6-difluorophenyl)-2-phenylmorpholine-4-carboxamide

Cat. No.: B2952352
CAS No.: 1207054-86-1
M. Wt: 318.324
InChI Key: LSUDASYQAHKTCN-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-2-phenylmorpholine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group attached to a morpholine ring substituted with a phenyl group and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorophenyl)-2-phenylmorpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the difluorophenyl group and the morpholine ring. One common approach is the reaction of 2,6-difluorophenol with phenyl isocyanate to form the difluorophenyl isocyanate intermediate. This intermediate is then reacted with phenylmorpholine-4-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are often employed to optimize yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-difluorophenyl)-2-phenylmorpholine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, N-(2,6-difluorophenyl)-2-phenylmorpholine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, such as cancer or infectious diseases.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2,6-difluorophenyl)-2-phenylmorpholine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(2,6-difluorophenyl)-2-phenylmorpholine-3-carboxamide

  • N-(2,6-difluorophenyl)-2-phenylmorpholine-5-carboxamide

  • N-(2,6-difluorophenyl)-2-phenylmorpholine-6-carboxamide

Uniqueness: N-(2,6-difluorophenyl)-2-phenylmorpholine-4-carboxamide stands out due to its specific substitution pattern on the morpholine ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-2-phenylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O2/c18-13-7-4-8-14(19)16(13)20-17(22)21-9-10-23-15(11-21)12-5-2-1-3-6-12/h1-8,15H,9-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUDASYQAHKTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NC2=C(C=CC=C2F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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